molecular formula C13H17ClN2O B1424903 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 1258641-14-3

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No. B1424903
M. Wt: 252.74 g/mol
InChI Key: WLULHBFMUJZNIV-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide is a chemical compound with the CAS Number: 1258641-14-3 . It has a molecular weight of 252.74 .

Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]acetamide . The InChI code for this compound is 1S/C13H17ClN2O/c14-8-13(17)15-9-11-6-7-16(10-11)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,17) .

Scientific Research Applications

Metabolic Pathway Studies

Research has been conducted on the metabolism of various chloroacetamide herbicides, which are structurally similar to 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide. These studies mainly focus on their metabolic activation pathways, which involve complex processes leading to DNA-reactive products. The metabolism of these compounds has been examined in human and rat liver microsomes, shedding light on the metabolic pathways and the enzymes involved, such as CYP3A4 and CYP2B6 (Coleman et al., 2000).

Synthesis and Characterization

Several studies have detailed the synthesis and characterization of compounds structurally related to 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide. These studies provide insights into the methods of synthesis, yields, and structural elucidation of similar compounds. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involve steps like acetylation, esterification, and ester interchange, and the final products are confirmed using techniques like IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002). Another study focuses on synthesizing novel methods for 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, providing alternative approaches to prepare structurally related compounds (Vorona et al., 2012).

Bioactive Studies

Studies on the synthesis and evaluation of compounds with similar structures to 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide have been conducted to determine their bioactive properties, such as anticancer, antimicrobial, and anti-inflammatory activities. For instance, compounds like 5-methyl-4-phenyl thiazole derivatives have been synthesized and assessed for their anticancer activity against specific human cell lines, providing valuable insights into their therapeutic potential (Evren et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-8-13(17)15-9-11-6-7-16(10-11)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLULHBFMUJZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199991
Record name Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide

CAS RN

1258641-14-3
Record name Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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